molecular formula C16H17ClN4O3 B2390335 (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone CAS No. 2034428-75-4

(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone

Cat. No. B2390335
CAS RN: 2034428-75-4
M. Wt: 348.79
InChI Key: CIYLXCOJLJCIBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a pyrrolidine ring , a five-membered nitrogen heterocycle that is widely used in medicinal chemistry . It also contains a chloropyrimidinyl group , which is a pyrimidine ring (a six-membered ring with two nitrogen atoms) with a chlorine atom attached . The compound also includes an isoxazole ring , a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or through functionalization of preformed pyrrolidine rings . Isoxazoles can be prepared through a variety of methods, including the reaction of terminal alkynes with n-BuLi and then aldehydes, followed by treatment with molecular iodine and subsequently with hydroxylamine .


Molecular Structure Analysis

The structure of this compound would be expected to be influenced by the properties of its constituent rings. The pyrrolidine ring, due to its sp3 hybridization, contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . The chloropyrimidinyl and isoxazole groups would also contribute to the overall structure of the molecule.

Scientific Research Applications

Synthesis and PET Agent Potential

A study by Wang et al. (2017) synthesized a compound, HG-10-102-01, from related chemical precursors, aiming to develop a new potential PET (Positron Emission Tomography) agent for imaging LRRK2 enzyme in Parkinson's disease. The synthesis process achieved a high radiochemical yield and purity, indicating its potential utility in medical diagnostics (Min Wang, Mingzhang Gao, Zhidong Xu, & Q. Zheng, 2017).

Formulation Challenges

Research conducted by Burton et al. (2012) explored formulation strategies to increase the in vivo exposure of a poorly water-soluble compound, focusing on preventing or delaying precipitation from solution. This study highlights the importance of solubilized, precipitation-resistant formulations in enhancing plasma concentrations, which is critical for the effective evaluation of pharmaceutical compounds (Lori Burton, William Ying, R. Gandhi, et al., 2012).

Antimicrobial and Anticancer Agents

A series of novel pyrazole derivatives with antimicrobial and anticancer activities were synthesized by Hafez et al. (2016), showcasing the compound's potential in treating various diseases. Some synthesized compounds exhibited higher anticancer activity than the reference drug doxorubicin, along with good to excellent antimicrobial properties (H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016).

Novel Antiviral Agents

Galal et al. (2010) synthesized novel benzofuran-transition metal complexes, including compounds related to the query chemical. These compounds demonstrated potent antiviral activities, with some being more effective than the standard drug Atevirdine in inhibiting HIV. This research emphasizes the potential of such chemical compounds in developing new antiviral drugs (S. Galal, Amira S. Abd El-All, K. Hegab, et al., 2010).

properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O3/c17-10-7-18-16(19-8-10)23-11-5-6-21(9-11)15(22)14-12-3-1-2-4-13(12)24-20-14/h7-8,11H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYLXCOJLJCIBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)N3CCC(C3)OC4=NC=C(C=N4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.